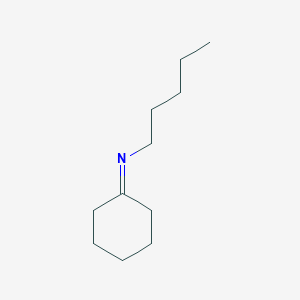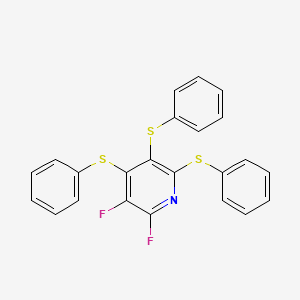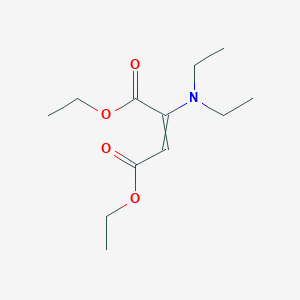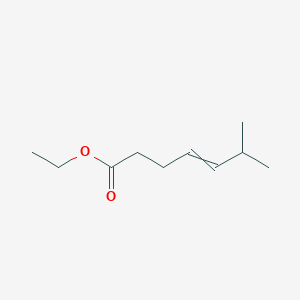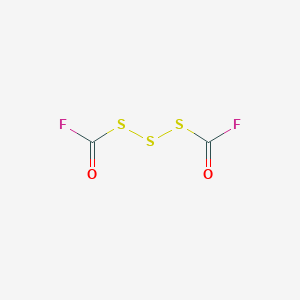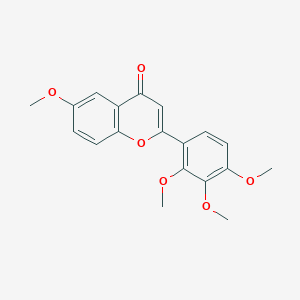![molecular formula C13H11IN4O4 B14293311 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 112725-07-2](/img/structure/B14293311.png)
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of azido and iodophenyl groups in its structure makes it a versatile molecule for further chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be accomplished using iodine and an oxidizing agent like hydrogen peroxide.
Azidation: The final step involves the conversion of a suitable leaving group (e.g., a halide) on the phenyl ring to an azido group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodophenyl group can be oxidized to form iodophenol derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Triazoles: Formed from azido group via click chemistry.
Amines: Formed from the reduction of the azido group.
Iodophenols: Formed from the oxidation of the iodophenyl group.
科学的研究の応用
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via click chemistry. In medicinal chemistry, the compound may interact with specific enzymes or receptors, where the iodophenyl group can enhance binding affinity through halogen bonding.
類似化合物との比較
Similar Compounds
- 1-{[3-(2-Iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Bromo-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Azido-2-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both azido and iodophenyl groups, which provide a combination of reactivity and binding affinity. This makes it particularly useful in applications requiring specific and stable modifications, such as bioconjugation and targeted drug delivery.
特性
CAS番号 |
112725-07-2 |
|---|---|
分子式 |
C13H11IN4O4 |
分子量 |
414.16 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C13H11IN4O4/c14-9-7-8(1-3-10(9)16-17-15)2-6-13(21)22-18-11(19)4-5-12(18)20/h1,3,7H,2,4-6H2 |
InChIキー |
IUCGFCHJTNEDAK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


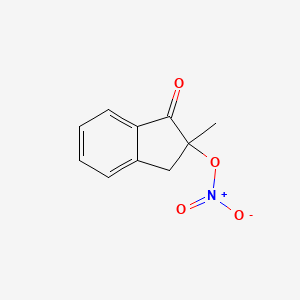
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
